Bienvenue dans la boutique en ligne BenchChem!

tert-Butyl (3R,5S)-3-amino-5-(trifluoromethyl)piperidine-1-carboxylate

Chiral building block Stereochemistry Enantiomeric purity

tert-Butyl (3R,5S)-3-amino-5-(trifluoromethyl)piperidine-1-carboxylate (CAS 2166275-79-0) is a single-enantiomer, N-Boc-protected cis-3-amino-5-(trifluoromethyl)piperidine with the absolute configuration (3R,5S). It belongs to the class of chiral fluorinated piperidine building blocks, characterized by a free primary amine at the C3 position, a trifluoromethyl group at C5, and a tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen.

Molecular Formula C11H19F3N2O2
Molecular Weight 268.28 g/mol
CAS No. 2166275-79-0
Cat. No. B6314742
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (3R,5S)-3-amino-5-(trifluoromethyl)piperidine-1-carboxylate
CAS2166275-79-0
Molecular FormulaC11H19F3N2O2
Molecular Weight268.28 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(CC(C1)N)C(F)(F)F
InChIInChI=1S/C11H19F3N2O2/c1-10(2,3)18-9(17)16-5-7(11(12,13)14)4-8(15)6-16/h7-8H,4-6,15H2,1-3H3/t7-,8+/m0/s1
InChIKeyMTUOZRYHCWOEFS-JGVFFNPUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl (3R,5S)-3-amino-5-(trifluoromethyl)piperidine-1-carboxylate (CAS 2166275-79-0): Defined-Enantiomer Chiral Piperidine Building Block for Drug Discovery


tert-Butyl (3R,5S)-3-amino-5-(trifluoromethyl)piperidine-1-carboxylate (CAS 2166275-79-0) is a single-enantiomer, N-Boc-protected cis-3-amino-5-(trifluoromethyl)piperidine with the absolute configuration (3R,5S) . It belongs to the class of chiral fluorinated piperidine building blocks, characterized by a free primary amine at the C3 position, a trifluoromethyl group at C5, and a tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen . The molecular formula is C11H19F3N2O2 (MW 268.28), with computed density of 1.2±0.1 g/cm³ and boiling point of 282.7±40.0 °C at 760 mmHg . This compound serves as a key intermediate in medicinal chemistry, most notably as the direct synthetic precursor to the (3R,5S)-3-amino-5-(trifluoromethyl)piperidin-1-yl fragment found in the clinical-stage TLR7/8 inhibitor Enpatoran (M5049), which demonstrates IC50 values of 11.1 nM (TLR7) and 24.1 nM (TLR8) in HEK293 cells .

Why Generic Substitution of tert-Butyl (3R,5S)-3-amino-5-(trifluoromethyl)piperidine-1-carboxylate with Racemic or Regioisomeric Analogs Compromises Research Outcomes


Chiral piperidine building blocks with the 3-amino-5-(trifluoromethyl) substitution pattern exist in multiple forms on the market: the single (3R,5S) enantiomer (CAS 2166275-79-0), the opposite (3S,5R) enantiomer (CAS 1312810-30-2), the cis racemic mixture (CAS 1392473-89-0, designated 'rel-(3R,5S)'), and stereochemically undefined material (CAS 1312806-22-6) . These cannot be interchanged for stereochemically critical applications. The (3R,5S) enantiomer is the specific stereoisomer found in Enpatoran (M5049), a clinical-stage TLR7/8 inhibitor where the absolute configuration at both C3 and C5 is essential for target binding [1]. Additionally, the regioisomer cis-3-(Boc-amino)-5-(trifluoromethyl)piperidine (CAS 1187055-62-4) presents a fundamentally different protecting group arrangement — with the Boc group on the 3-amino rather than the piperidine nitrogen — which dictates a completely different order of synthetic operations and cannot serve as a direct replacement . Substituting any of these alternatives without verification introduces either stereochemical ambiguity (racemic or undefined forms), inverted chirality (opposite enantiomer), or incompatible protecting group topology, each of which can lead to divergent biological activity, failed SAR interpretation, and non-reproducible synthetic routes.

Quantitative Differentiation Evidence for tert-Butyl (3R,5S)-3-amino-5-(trifluoromethyl)piperidine-1-carboxylate (CAS 2166275-79-0) Against Closest Analogs


Absolute Stereochemical Definition: Single (3R,5S) Enantiomer Versus Racemic and Stereochemically Undefined cis-3-Amino-5-(trifluoromethyl)piperidine Comparators

CAS 2166275-79-0 is the single, defined (3R,5S) enantiomer with two absolute stereocenters, confirmed by InChI stereochemical layer (/t7-,8+/m0/s1) and 1H NMR (400 MHz, CDCl3) . In contrast, CAS 1312806-22-6 is marketed without stereochemical designation (undefined stereochemistry, potentially a mixture of diastereomers and/or enantiomers), and CAS 1392473-89-0 is explicitly labeled 'rel-(3R,5S)' — a cis racemic mixture containing both (3R,5S) and (3S,5R) enantiomers in equal proportion [1]. For stereochemically critical applications, the racemic mixture delivers only 50% of the desired enantiomer, effectively halving the yield in any enantioselective synthesis where only one enantiomer is productive.

Chiral building block Stereochemistry Enantiomeric purity Drug discovery

Clinical-Stage Pharmacophoric Validation: The (3R,5S) Fragment in Enpatoran (M5049) Demonstrates TLR7/8 Inhibitory Activity with Defined Sub-nanomolar Potency

The (3R,5S)-3-amino-5-(trifluoromethyl)piperidin-1-yl fragment — the deprotected form of CAS 2166275-79-0 — is the core chiral amine in Enpatoran (M5049), a clinical-stage dual TLR7/8 inhibitor developed by Merck KGaA/EMD Serono [1]. Enpatoran exhibits IC50 values of 11.1 nM against TLR7 and 24.1 nM against TLR8 in HEK293 cellular assays, with selectivity over TLR3, TLR4, and TLR9 (inactive) . The compound has demonstrated in vivo efficacy in multiple murine lupus models and has progressed to Phase II clinical trials for systemic lupus erythematosus (NCT04647708, NCT05162586) and dermatomyositis/polymyositis (NCT05650567) [2]. The (3R,5S) absolute stereochemistry is confirmed by NCATS Inxight Drugs as 'ABSOLUTE' with 2/2 defined stereocenters [1]. This clinical validation establishes that the (3R,5S) configuration — and not the (3S,5R) enantiomer or racemic mixture — is the biologically active stereoisomer for this pharmacophore.

TLR7/8 inhibitor Autoimmune disease Enpatoran M5049 Clinical candidate

Enantiomeric Complement to Pim Kinase Inhibitor Fragment: The (3S,5R) Enantiomer Used in Patent-Exemplified Compounds with Pim-1/Pim-3 IC50 <10 nM

The opposite enantiomer, (3S,5R)-3-amino-5-(trifluoromethyl)piperidine (CAS 1312810-30-2), is the chiral amine fragment embedded in potent pan-Pim kinase inhibitors disclosed in Incyte Corporation patents (US10000507, US10265307) . In US10000507 Example 61, the final compound incorporating the (3S,5R) fragment showed IC50 <10 nM against both Pim-1 and Pim-3 kinases, and IC50 = 55 nM against Pim-2, in ATP-depletion assays using recombinant human kinases [1]. The (3R,5S) enantiomer (CAS 2166275-79-0) serves as the essential stereochemical control — the matched or mismatched enantiomer for SAR studies investigating the stereochemical dependence of Pim kinase inhibition. Without access to both enantiomers, researchers cannot determine whether the observed biological activity is stereospecific or stereopermissive, a critical distinction in medicinal chemistry optimization [2].

Pim kinase inhibitor Oncology Kinase Enantiomeric pair SAR study

Regiochemical Protecting Group Strategy: Boc-on-N1 / Free-NH2-at-C3 Versus Boc-on-C3-NH2 / Free-NH-at-N1 in cis-3-(Boc-amino)-5-(trifluoromethyl)piperidine

CAS 2166275-79-0 features a Boc protecting group on the piperidine nitrogen (N1) with a free primary amine at the C3 position. The regioisomer cis-3-(Boc-amino)-5-(trifluoromethyl)piperidine (CAS 1187055-62-4) inverts this arrangement: the Boc group is on the C3-amino substituent while the piperidine NH is free . This difference dictates fundamentally incompatible synthetic sequences. In the target compound, the free C3-NH2 can undergo amide bond formation, reductive amination, or sulfonamide coupling while the piperidine N remains protected, enabling selective N1-deprotection (TFA or HCl) at a later stage [1]. In the regioisomer (CAS 1187055-62-4), the piperidine NH is the reactive site for N-arylation or N-alkylation, while the Boc-protected C3-amine requires a separate deprotection step. Computed logP values further differentiate the compounds: consensus logP of ~2.13 for the regioisomeric series (calculated for CAS 1187055-62-4), though the target compound with a free NH2 at C3 exhibits different hydrogen bonding capacity (HBD count: 1 for target vs. 2 for the regioisomer with both NH and carbamate NH) .

Protecting group strategy Orthogonal deprotection Synthetic chemistry Building block

Purity, Analytical Characterization, and ISO-Certified Manufacturing: Vendor-Reported Specifications for Batch-to-Batch Reproducibility

Multiple vendors report purity specifications for CAS 2166275-79-0 with quantitative differentiation from comparator compounds. Aladdin Scientific lists the target compound at ≥97% purity ($164.90/250mg), while Leyan specifies 98% purity, and CalPac Lab reports min 97% . 1H NMR characterization data (400 MHz, CDCl3) is available via ChemicalBook, providing a reference spectrum for identity verification . MolCore manufactures this compound under ISO quality systems and reports purity NLT 98% . For comparison, the racemic cis mixture (CAS 1392473-89-0) is offered at 95% purity from certain vendors (NAN JING YAO SHI KE JI), and the regioisomer (CAS 1187055-62-4) is listed at 95% standard purity by Bidepharm [1]. The availability of batch-specific certificates of analysis (CoA) including NMR, HPLC, and GC from multiple suppliers for the target compound supports procurement decisions based on documented quality rather than supplier claims.

Chemical purity Quality control ISO certification NMR characterization Procurement

Vendor Supply Landscape: Price and Availability Differentiation for the Single (3R,5S) Enantiomer Compared to Racemic and Undefined-Structure Analogs

CAS 2166275-79-0 is stocked by at least six distinct suppliers that explicitly differentiate this single (3R,5S) enantiomer from the racemic and undefined-structure variants: Aladdin Scientific, Leyan, CalPac Lab, MolCore, ChemScene, and PharmaBlock (distributed via Fujifilm Wako) . The compound is priced at $164.90/250mg (Aladdin Scientific) with availability typically within 8–12 weeks for larger quantities, reflecting the specialized nature of single-enantiomer manufacturing . For the undefined-stereochemistry analog (CAS 1312806-22-6), suppliers including Leyan and Bidepharm offer the material at 98% purity . The racemic cis mixture (CAS 1392473-89-0) is available at 95% purity for ¥2,904/500mg [1]. The opposite enantiomer (CAS 1312810-30-2) is available from MolCore at NLT 98% purity . Critically, the target compound benefits from a multi-vendor supply base that specifically identifies and sells the (3R,5S) enantiomer, whereas the racemic mixture and undefined-structure material are sold by fewer vendors who do not guarantee enantiomeric composition — a distinction that directly impacts procurement reliability for stereochemically defined research.

Supply chain Procurement Vendor comparison Price differentiation Availability

Recommended Application Scenarios for tert-Butyl (3R,5S)-3-amino-5-(trifluoromethyl)piperidine-1-carboxylate Based on Quantitative Differentiation Evidence


Synthesis of TLR7/8 Inhibitor Candidates Using the Enpatoran (M5049) Pharmacophore

The (3R,5S) configuration of CAS 2166275-79-0 is the exact stereochemistry required for constructing Enpatoran and related TLR7/8 inhibitors. Following Boc deprotection (TFA or HCl), the resulting (3R,5S)-3-amino-5-(trifluoromethyl)piperidine can be N-arylated with 5-bromoquinoline-8-carbonitrile or analogous electrophiles to generate the clinical pharmacophore . The demonstrated TLR7 IC50 of 11.1 nM and TLR8 IC50 of 24.1 nM for Enpatoran establish the potency benchmark for this stereochemical series, and any analog program must begin with the correct (3R,5S) enantiomer to enable meaningful SAR comparison with published data. Use of the racemic cis mixture (CAS 1392473-89-0) would produce a 1:1 mixture of diastereomeric final compounds, complicating purification and potentially masking or distorting biological activity [1].

Enantiomeric Profiling of Pim Kinase Inhibitors: Matched/Mismatched Pair Analysis

The (3S,5R) enantiomer (from CAS 1312810-30-2) is embedded in pan-Pim kinase inhibitors with Pim-1/Pim-3 IC50 <10 nM (US10000507, Example 61) [2]. The (3R,5S) enantiomer (CAS 2166275-79-0) is the required stereochemical control for determining the enantioselectivity of Pim kinase inhibition. Parallel synthesis of both enantiomeric series — one from CAS 2166275-79-0 and one from CAS 1312810-30-2 — followed by Pim-1/Pim-3 biochemical assay comparison directly quantifies the enantiomeric discrimination ratio (eudysmic ratio) of the pharmacophore. This matched/mismatched pair approach is considered best practice in modern medicinal chemistry and is increasingly expected for publication in high-impact journals and patent filings.

Orthogonal Dual-Functionalization Synthetic Routes Requiring Boc-on-N1 / Free-NH2-at-C3 Topology

The protecting group arrangement of CAS 2166275-79-0 — Boc on the piperidine nitrogen with a free primary amine at C3 — enables stepwise, orthogonal functionalization: (1) selective derivatization of the C3-NH2 via amide coupling, reductive amination, or sulfonylation; (2) subsequent Boc deprotection to reveal the piperidine NH for a second diversification step [3]. This synthetic sequence is impossible with the regioisomer CAS 1187055-62-4, where the first reactive site is the piperidine NH rather than the C3-amine. The target compound's protecting group topology is specifically suited for library synthesis strategies where the C3-amino substituent is varied first while the piperidine nitrogen remains protected, enabling efficient parallel synthesis of diverse chemotypes from a common intermediate.

Chiral HPLC Method Development and Enantiomeric Excess Determination for Piperidine-Based Drug Intermediates

The single (3R,5S) enantiomer of CAS 2166275-79-0, with its well-characterized 1H NMR spectrum (400 MHz, CDCl3) and defined chromatographic properties, serves as an ideal reference standard for developing chiral HPLC or SFC methods to determine enantiomeric excess in synthetic piperidine intermediates. Its two defined stereocenters and the presence of the UV-active Boc chromophore facilitate detection. The availability of the opposite (3S,5R) enantiomer (CAS 1312810-30-2) enables preparation of racemic standards and calibration curves for quantitative ee determination, a critical quality control requirement in process chemistry and drug substance manufacturing.

Quote Request

Request a Quote for tert-Butyl (3R,5S)-3-amino-5-(trifluoromethyl)piperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.